molecular formula C14H16N2O4 B1440068 Methyl 3-oxo-3-(5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)propanoate CAS No. 1083402-31-6

Methyl 3-oxo-3-(5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)propanoate

Cat. No.: B1440068
CAS No.: 1083402-31-6
M. Wt: 276.29 g/mol
InChI Key: GQAZDFWLXJDAIJ-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)propanoate is a synthetic organic compound featuring a pyrrolidinone ring substituted with a pyridin-2-ylmethyl group and a methyl ester-linked β-keto propanoate moiety. The compound’s reactivity is influenced by its dual carbonyl groups (in the pyrrolidinone and propanoate moieties) and the electron-rich pyridine ring .

Properties

IUPAC Name

methyl 3-oxo-3-[5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-20-14(19)7-12(17)10-6-13(18)16(8-10)9-11-4-2-3-5-15-11/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAZDFWLXJDAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CC(=O)N(C1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-oxo-3-(5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)propanoate, with the CAS number 1083402-31-6, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring and a pyrrolidine moiety. Its molecular formula is C14H16N2O4C_{14}H_{16}N_{2}O_{4} and it has a molecular weight of 288.29 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antibacterial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameActivity SpectrumNotable Efficacy
LenapenemBroad-spectrumEffective against P. aeruginosa
Methyl 3-oxo-3-(pyridin-2-yl)propanoateAntimicrobial potential under study-

Antifungal Activity

Emerging studies have indicated that compounds similar to methyl 3-oxo derivatives possess antifungal properties. For instance, certain pyrrolidine-based compounds have shown activity against drug-resistant Candida strains .

Table 2: Antifungal Activity Data

Compound NameTarget OrganismEfficacy
Compound ACandida auris> Fluconazole
Compound BDrug-resistant CandidaBroad-spectrum activity

Anticancer Activity

The anticancer potential of methyl 3-oxo derivatives has been evaluated in various studies. Research indicates that these compounds can selectively inhibit cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) . The structure-dependent activity suggests that modifications to the core structure can enhance efficacy.

Case Study: Anticancer Efficacy

In a study examining the effects of related compounds on A549 and Caco-2 cells:

  • Treatment Protocol : Cells were exposed to varying concentrations (up to 100 µM) for 24 hours.
  • Results :
    • Significant reduction in cell viability was observed in Caco-2 cells (39.8% viability compared to control).
    • A549 cells showed less susceptibility, indicating potential selectivity in targeting specific cancer types.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidinone and Piperidinone Derivatives

Compounds with pyrrolidinone or piperidinone cores are common in drug discovery due to their conformational rigidity and hydrogen-bonding capabilities. For example:

  • 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) (): This analog replaces the pyridin-2-ylmethyl group with a simple pyrrolidin-1-yl substituent and substitutes the ester with a nitrile. The nitrile group enhances electrophilicity but reduces hydrolytic stability compared to the methyl ester in the target compound .
  • 1,3-Diphenyl-2-(2-(tetrahydrofuran-2-yl)hydrazono)propane-1,3-dione (): This diketone lacks the pyrrolidinone ring but shares a β-keto carbonyl system. The absence of a nitrogenous heterocycle likely reduces its binding affinity to biological targets requiring polar interactions .
Table 1: Functional Group Comparison
Compound Core Structure Key Substituents Functional Impact
Target Compound Pyrrolidinone Pyridin-2-ylmethyl, methyl ester Enhanced solubility, chiral centers
3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) Pyrrolidinone Pyrrolidin-1-yl, nitrile Higher reactivity, lower stability
1,3-Diphenylpropane-1,3-dione () Linear diketone Phenyl, hydrazono Planar structure, π-π stacking

Aromatic Substitution Patterns

The pyridin-2-ylmethyl group distinguishes the target compound from analogs with alternative aromatic or heteroaromatic substituents:

  • Methyl 3-oxo-3-[5-oxo-1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]propanoate (): This positional isomer substitutes pyridin-2-ylmethyl with pyridin-4-ylmethyl. The 2-pyridinyl group’s nitrogen is ortho to the methylene linker, enabling stronger hydrogen bonding compared to the 4-position isomer, which has a meta nitrogen .

Ester vs. Amide/Cyanide Derivatives

The methyl ester in the target compound contrasts with nitrile or amide functionalities in analogs:

  • 2-Cyano-N-cyclohexyl-acetamide (3c) (): The amide and nitrile groups increase polarity but may limit membrane permeability compared to the ester .
  • 3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)amino)propanoate (): This analog replaces the pyrrolidinone with a pyrimidine ring and introduces trifluoromethyl groups, enhancing lipophilicity and metabolic stability .
Table 2: Physicochemical Properties
Compound logP (Predicted) pKa (Calculated) Key Stability Factors
Target Compound ~1.2 ~3.5 (ester) Hydrolysis-prone ester moiety
Pyridin-4-ylmethyl isomer () ~1.5 ~3.8 Reduced hydrogen-bonding potential
3-Oxo-3-piperidin-1-yl-propionitrile (3b) ~0.8 N/A Higher solubility, lower reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-3-(5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)propanoate
Reactant of Route 2
Methyl 3-oxo-3-(5-oxo-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)propanoate

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